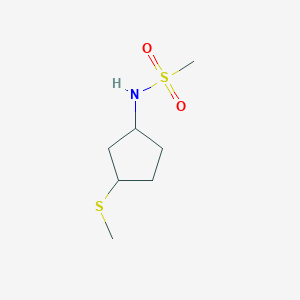
N-(3-methylsulfanylcyclopentyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfanylcyclopentyl)methanesulfonamide, also known as AF64394, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(3-methylsulfanylcyclopentyl)methanesulfonamide acts as a small molecule inhibitor by binding to specific enzymes and blocking their activity. The exact mechanism of action of this compound varies depending on the target enzyme, but it generally involves the inhibition of key biochemical pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). In cardiovascular disease, this compound has been found to reduce oxidative stress, improve endothelial function, and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosage and administration methods.
Direcciones Futuras
There are many potential future directions for research on N-(3-methylsulfanylcyclopentyl)methanesulfonamide. One area of interest is the development of new derivatives of this compound with improved efficacy and specificity for specific target enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in different disease contexts.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been found to exhibit a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for understanding and treating various diseases.
Métodos De Síntesis
The synthesis of N-(3-methylsulfanylcyclopentyl)methanesulfonamide involves the reaction of 3-methylthiophene with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps, making it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In cardiovascular disease, this compound has been shown to reduce inflammation and improve vascular function. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-11-7-4-3-6(5-7)8-12(2,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRJNPUAHWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
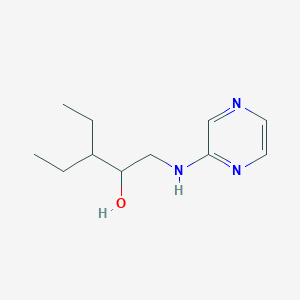
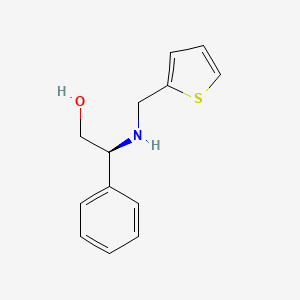
![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
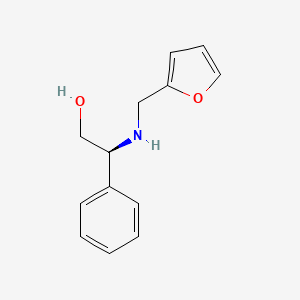
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)
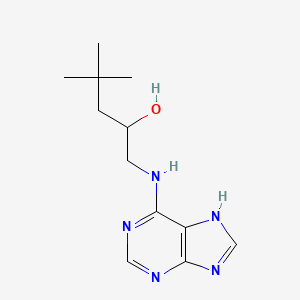
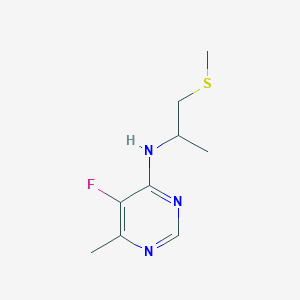
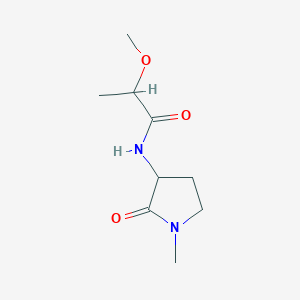
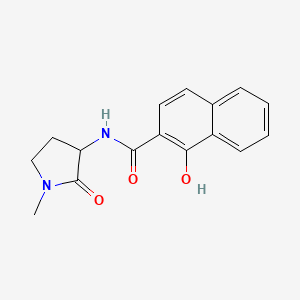
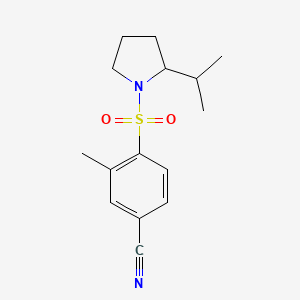
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
